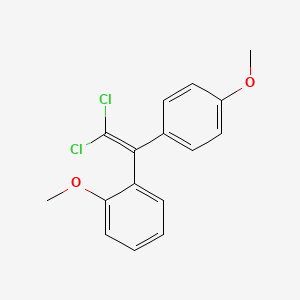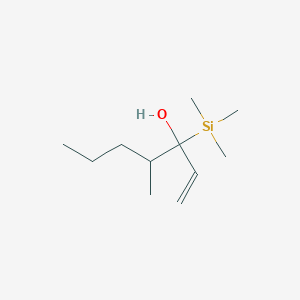
6-(Bromomethylidene)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethylidene)oxan-2-one typically involves the bromination of a precursor compound, such as an oxan-2-one derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired position on the oxan-2-one ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethylidene)oxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxan-2-one derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethylidene group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted oxan-2-one derivatives, oxidized lactones, and reduced forms of the original compound .
Scientific Research Applications
6-(Bromomethylidene)oxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethylidene)oxan-2-one involves its interaction with specific molecular targets and pathways. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Bromoenolactone: A closely related compound with similar structural features and reactivity.
Oxan-2-one Derivatives: Compounds with variations in the substituents on the oxan-2-one ring.
Lactones: Other cyclic esters with different ring sizes and functional groups.
Uniqueness
6-(Bromomethylidene)oxan-2-one is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and biological activity compared to other lactones and oxan-2-one derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
| 79054-08-3 | |
Molecular Formula |
C6H7BrO2 |
Molecular Weight |
191.02 g/mol |
IUPAC Name |
6-(bromomethylidene)oxan-2-one |
InChI |
InChI=1S/C6H7BrO2/c7-4-5-2-1-3-6(8)9-5/h4H,1-3H2 |
InChI Key |
LCRYFNQWSFRVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









